molecular formula C8H8O2S B069684 5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid CAS No. 185515-12-2

5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid

Cat. No. B069684
M. Wt: 168.21 g/mol
InChI Key: NLRSWIIOLVHHQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid and its derivatives involves multiple steps, including the Vilsmeier reaction and condensation of aromatic aldehydes with cyclopentanone and cyclohexanone derivatives. These methods lead to the formation of novel arylidene derivatives characterized by techniques such as NMR, IR, mass spectroscopy, and X-ray single-crystal analysis. Notably, these compounds exhibit significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus, highlighting their potential for future drug discovery and development (Kathiravan, Venugopal, & Muthukumaran, 2017).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by a combination of thiophene and cyclopentane, which increases the height/width ratio and linearity of the mesogens, stabilizing the liquid crystal phase. This structure contributes to the formation of nematic phases with high birefringence and large dielectric anisotropy, offering valuable insights into the design of liquid crystals (Danyang et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of these compounds involves interactions with various reagents to produce a wide range of derivatives. For instance, the Beckmann rearrangement of methyl 6-oximino4,5-dihydro-6H-cyclopenta[b]thiophen-4-acetate leads to novel compounds with potential applications in medicinal chemistry. Such reactivity patterns underline the versatility of 5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid as a precursor for synthesizing complex molecules (Jilale, Netchitaïlo, Decroix, & Végh, 1993).

Physical Properties Analysis

The physical properties, such as birefringence (Δn) and dielectric anisotropy (Δe), are significantly influenced by the unique molecular structure of these compounds. The introduction of the cyclopenta[b]thiophene core results in increased values of Δn and Δe, which are crucial for the development of liquid crystals with high performance (Danyang et al., 2020).

Chemical Properties Analysis

The chemical properties of 5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid derivatives are characterized by their reactivity towards various chemical transformations, leading to a diverse range of structural motifs and functional groups. This reactivity is instrumental in exploring novel synthetic routes and potential applications in designing compounds with desired biological activities (Kathiravan, Venugopal, & Muthukumaran, 2017).

Scientific Research Applications

  • Synthesis of Arylidene Derivatives for Antimicrobial Activity : Derivatives of 5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid have been synthesized and evaluated for their antimicrobial and antifungal activities. Some compounds exhibited significant activity against methicillin-resistant Staphylococcus aureus, suggesting potential applications in drug discovery and development (Kathiravan, Venugopal, & Muthukumaran, 2017).

  • Crystal Structure Analysis : The crystal structure of ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been analyzed, providing insights into molecular conformation and interactions, which is essential for understanding chemical properties and reactions (Oliveira et al., 2012).

  • Liquid Crystal Research : Novel liquid crystal core units based on 5,6-dihydro-4H-cyclopenta[b]thiophene have been designed and synthesized. These units have shown to increase birefringence and dielectric anisotropy in liquid crystals, making them useful in the development of advanced liquid crystal displays and optical devices (Danyang et al., 2020).

  • Anti-Inflammatory and Antioxidant Activities : Acid chloride derivatives of 2-Amino-N-(3-Chlorophenyl)-5,6-Dihydro-4H-Cyclopenta[b]Thiophen-3-Carboxamide have shown promising in vitro anti-inflammatory and antioxidant activities, comparable to ibuprofen and ascorbic acid, respectively (Kumar, Anupama, & Khan, 2008).

  • Intermediates in Nucleoside Analogue Synthesis : This compound has been used as an intermediate in the synthesis of nucleoside analogues, which are important in medicinal chemistry, particularly in the development of antiviral and anticancer drugs (Abeijón et al., 2006).

properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c9-8(10)6-3-5-1-2-11-7(5)4-6/h1-2,6H,3-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRSWIIOLVHHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620750
Record name 5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid

CAS RN

185515-12-2
Record name 5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid
Reactant of Route 2
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5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid
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5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid
Reactant of Route 5
5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid
Reactant of Route 6
5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid

Citations

For This Compound
2
Citations
IP Laishevtsev, IA Kashulin… - Chemistry of …, 2003 - search.ebscohost.com
The review is devoted to cyclopentadienes annelated with five-membered heterocycles (furan, pyrrole, thiophene, and their benzo analogs)(hetarenocyclopentadienes), their …
Number of citations: 8 search.ebscohost.com
WS Hamama, MA Gouda… - Journal of …, 2014 - Wiley Online Library
Amino‐1,3,4‐thiadiazoles, although scarce in nature, constitute a group of nitrogen and sulfur heterocyclic compounds that have shown significant biological activities. Their …
Number of citations: 17 onlinelibrary.wiley.com

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